(RhCl2(MeCN)(CF3PPP))(OTf)

Description

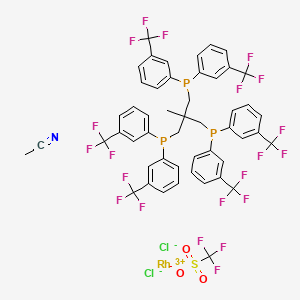

(RhCl₂(MeCN)(CF₃PPP))(OTf) is a rhodium(III) complex featuring a trifluoromethyl-substituted tridentate phosphine ligand (CF₃PPP), two chloride ligands, an acetonitrile (MeCN) solvent molecule, and a triflate (OTf⁻) counterion. The CF₃PPP ligand, with its electron-withdrawing trifluoromethyl groups, likely enhances the electrophilicity of the Rh center, making it reactive in catalytic applications such as hydrogenation or C–H activation. The triflate anion, a weakly coordinating species, improves solubility in polar aprotic solvents like MeCN, facilitating homogeneous catalytic cycles .

Properties

CAS No. |

204906-26-3 |

|---|---|

Molecular Formula |

C50H36Cl2F21NO3P3RhS |

Molecular Weight |

1396.6 g/mol |

IUPAC Name |

acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate;dichloride |

InChI |

InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |

InChI Key |

ZMMORKOHGMHLMO-UHFFFAOYSA-K |

Canonical SMILES |

CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RhCl2(MeCN)(CF3PPP))(OTf) typically involves the reaction of rhodium chloride with acetonitrile and a trifluoromethyl-substituted phosphine ligand. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for rhodium compounds, including (RhCl2(MeCN)(CF3PPP))(OTf), often involve large-scale reactions in continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the need for purification steps .

Chemical Reactions Analysis

Types of Reactions

(RhCl2(MeCN)(CF3PPP))(OTf) undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.

Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with (RhCl2(MeCN)(CF3PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products .

Scientific Research Applications

Chemistry

In chemistry, (RhCl2(MeCN)(CF3PPP))(OTf) is used as a catalyst in various organic synthesis reactions, including C-H bond activation and functionalization .

Biology and Medicine

In biology and medicine, rhodium compounds are explored for their potential therapeutic applications, including anticancer properties. The specific role of (RhCl2(MeCN)(CF3PPP))(OTf) in these fields is still under investigation .

Industry

Industrially, (RhCl2(MeCN)(CF3PPP))(OTf) is used in processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (RhCl2(MeCN)(CF3PPP))(OTf) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, where the ligands and substrates interact to form intermediate complexes. These intermediates then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Rh and Mn Complexes

| Compound | Metal Center | Ligands | Geometry | Counterion | Key Electronic Features | Reference |

|---|---|---|---|---|---|---|

| (RhCl₂(MeCN)(CF₃PPP))(OTf) | Rh(III) | CF₃PPP, Cl⁻, MeCN | Octahedral* | OTf⁻ | High electrophilicity (CF₃PPP ligand) | |

| Mn(bpy)(CO)₃(MeCN) | Mn(I) | bpy, CO, MeCN | Octahedral | OTf⁻ | π-accepting CO ligands stabilize Mn | |

| [Mn₁₀Cl₂(OAc)₁₁(bpy)₂]ⁿ⁺ | Mn(III/IV) | Cl⁻, OAc⁻, bpy, H₂O | Polynuclear | ClO₄⁻ | Mixed-valence, high-spin interactions |

- Geometry : The Rh complex is inferred to adopt an octahedral geometry based on structurally characterized Mn analogs .

- Ligand Effects : The CF₃PPP ligand in the Rh complex contrasts with the bpy (2,2'-bipyridyl) ligand in Mn complexes. The electron-withdrawing CF₃ groups increase the Rh center’s electrophilicity compared to Mn centers stabilized by π-accepting CO ligands .

- Counterion Role : The OTf⁻ counterion enhances solubility and minimizes metal-anion interactions, unlike ClO₄⁻ in Mn aggregates, which may participate in lattice stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.